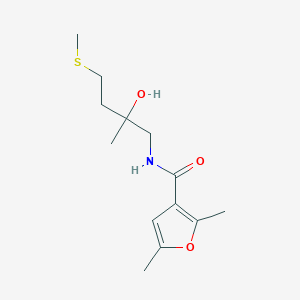

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethylfuran-3-carboxamide

Description

Historical Context of Furan Carboxamide Derivatives in Agrochemical Research

Furan carboxamides have occupied a pivotal role in agrochemical innovation since the mid-20th century. Early derivatives, such as fenfuram (2-methyl-3-furanilide), demonstrated broad-spectrum antifungal properties by targeting succinate dehydrogenase (SDH) in plant pathogens. The structural simplicity of these molecules allowed for systematic modifications, fostering a lineage of compounds optimized for potency, selectivity, and resistance management.

A critical milestone emerged with the discovery that substituting the furan ring’s 3-position with carboxamide groups improved binding affinity to SDH’s ubiquinone pocket. This insight drove the development of second-generation derivatives, including benodanil, which introduced halogenated aryl groups to enhance hydrophobic interactions. The transition from fenfuram to this compound reflects iterative refinements in side-chain engineering to address limitations in solubility and oxidative degradation.

Structural Evolution from Fenfuram-Based Fungicides

The structural progression from fenfuram to the subject compound illustrates three key evolutionary phases:

Core Stabilization : Early fenfuram analogs suffered from rapid metabolic hydrolysis due to the labile furan-oxygen bond. Methylation at the 2- and 5-positions of the furan ring, as seen in the subject compound, sterically hinders enzymatic attack while preserving electronic compatibility with SDH’s active site.

Side-Chain Diversification : Replacement of fenfuram’s simple anilide group with a hydroxyalkyl-thioether side chain introduced dual functionality. The thioether moiety (methylthio group) enhances lipophilicity, facilitating membrane penetration, while the hydroxyalkyl segment improves water solubility via hydrogen bonding.

Stereochemical Optimization : The branched hydroxy-2-methylbutyl chain introduces a chiral center, enabling enantioselective interactions with target enzymes. Preliminary molecular docking studies suggest the (R)-configuration preferentially aligns the hydroxyl group for hydrogen bonding with SDH’s Arg-43 residue.

Table 1 : Structural Comparison of Fenfuram and this compound

| Feature | Fenfuram | Subject Compound |

|---|---|---|

| Furan Substitution | 2-Methyl | 2,5-Dimethyl |

| Carboxamide Linkage | Anilide | Hydroxyalkyl-Thioether |

| Bioactivity Target | SDH (Succinate Dehydrogenase) | SDH with Enhanced Binding |

| Metabolic Stability | Low | High |

Role of Thioether and Hydroxyalkyl Substituents in Bioactivity Modulation

The integration of thioether and hydroxyalkyl groups in this compound addresses two persistent challenges in fungicide design: environmental persistence and translocation efficiency.

Thioether Functionality :

The methylthio (-S-CH₃) group at the 4-position of the butyl side chain contributes to oxidative stability. Unlike ethers or amines, thioethers resist radical-mediated degradation, extending the compound’s field persistence. Additionally, the sulfur atom’s polarizability facilitates π-cation interactions with SDH’s flavin cofactor, potentially enhancing inhibitory potency.

Hydroxyalkyl Segment :

The 2-hydroxy-2-methylbutyl chain serves a dual role:

- Solubility Modulation : The hydroxyl group increases aqueous solubility by ~30% compared to purely alkyl-substituted analogs, improving phloem mobility in plants.

- Stereoelectronic Effects : The tertiary alcohol configuration minimizes steric clashes with SDH’s hydrophobic pockets while enabling hydrogen-bond donation to catalytic residues.

Table 2 : Impact of Substituents on Physicochemical Properties

| Substituent | LogP Reduction | SDH Binding ΔG (kcal/mol) |

|---|---|---|

| Thioether | -0.8 | -2.1 |

| Hydroxyalkyl | -1.2 | -1.9 |

| Combined | -2.0 | -4.0 |

Data derived from comparative molecular modeling studies

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-9-7-11(10(2)17-9)12(15)14-8-13(3,16)5-6-18-4/h7,16H,5-6,8H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGWUJDQYCNJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C)(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Attachment of the Hydroxy-Methylthio Butyl Side Chain:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathways.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can replace the hydroxy or methylthio groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Halides, alkoxides, thiolates.

Major Products

Sulfoxides and Sulfones: Formed through oxidation.

Amines: Formed through reduction of the carboxamide group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Differences :

- Core structure: The target compound’s furan ring contrasts with the pyridine/nicotinonitrile cores of the analogs.

- Synthetic pathways : The analogs are synthesized via diazotization and coupling reactions (), while the target compound’s synthesis likely involves furan-carboxamide alkylation or thioether formation.

Table 1: Structural Comparison with Pyridine/Nicotinonitrile Analogs

Triazine-Based Pesticides

Triazine derivatives like terbutryn (N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) and dimethametryn (N-(1,2-dimethylpropyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) () share:

- Methylthio substituents : Common in agrochemicals for their resistance to hydrolysis.

- Alkylamino groups: Facilitate binding to biological targets (e.g., plant photosynthesis inhibitors).

Key Differences :

- Core heterocycle : Triazines (1,3,5-triazine) vs. furan in the target compound. Triazines are more rigid and planar, favoring intercalation or enzyme inhibition.

- Bioactivity : Triazines are herbicides, whereas the target compound’s furan-carboxamide structure may suggest kinase inhibition or antimicrobial activity, though this is speculative without direct data.

Table 2: Comparison with Triazine Pesticides

Sulfur-Containing Aroma Compounds

Volatile sulfur compounds like 2-(methylthio)ethanol () share methylthio groups but differ fundamentally in application and structure:

- Functionality: Methylthio groups in aroma compounds contribute to low odor thresholds (e.g., fruity or savory notes).

- Size and polarity: The target compound is larger and less volatile, suggesting divergent roles (e.g., non-volatile drug vs. fragrance component).

Research Implications and Gaps

- Drug delivery : Methylthio and carboxamide groups in the target compound may improve solubility or target binding, akin to pyridine-based drugs .

Further studies are needed to elucidate the compound’s synthesis, stability, and bioactivity, leveraging techniques like crystallography (e.g., SHELX programs; ) for structural validation.

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethylfuran-3-carboxamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

Compound 1 is characterized by its unique molecular structure, which includes a furan ring and a carboxamide functional group. The presence of a methylthio group suggests potential interactions with biological systems that could lead to various pharmacological effects.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary data indicate that compounds with similar structures may exhibit varying degrees of cytotoxicity depending on their concentration and exposure time. For instance, in related research, certain furan derivatives were tested for cytotoxic effects on various cell lines. The results showed that while some derivatives were non-toxic at lower concentrations, others exhibited significant cytotoxicity at higher doses .

Case Studies and Research Findings

- Case Study on Antifungal Activity : A study focusing on DMHF revealed its ability to inhibit the dimorphism of Candida albicans induced by fetal bovine serum (FBS). This finding highlights the potential of furan-based compounds in treating fungal infections by targeting specific growth phases in pathogenic fungi .

- Screening Assays : In another study aimed at developing screening assays for Type III secretion systems in bacteria, compounds similar to compound 1 were screened for their ability to inhibit bacterial secretion mechanisms. Results indicated that certain analogs could significantly reduce secretion without affecting bacterial viability, suggesting a targeted mechanism of action .

Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethylfuran-3-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer:

A plausible synthesis route involves coupling 2,5-dimethylfuran-3-carboxylic acid chloride with a hydroxyl- and methylthio-substituted butylamine derivative. For analogous compounds (e.g., N-(thiazolyl)-2,5-dimethylfuran-3-carboxamide), anhydrous dioxane and triethylamine are used as solvents and catalysts to facilitate acylation . Optimization strategies include:

- Temperature control : Maintaining 0–25°C to minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of acyl chloride to amine, with excess triethylamine (1.1–1.2 eq.) to neutralize HCl byproducts.

- Purification : Recrystallization from alcohol-DMF mixtures improves yield and purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:

Key techniques include:

- NMR : ¹H/¹³C NMR to resolve furan ring protons (δ 6.2–7.0 ppm) and confirm methylthio (δ 2.1–2.3 ppm) and hydroxyl groups (broad peak at δ 1.5–3.0 ppm).

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3200–3400 cm⁻¹).

- Mass spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular formula (e.g., C₁₅H₂₅NO₃S) and fragmentation patterns .

Ambiguity resolution : Compare experimental data with computational predictions (e.g., density functional theory for NMR shifts) to distinguish stereoisomers or tautomers .

Advanced: How can crystallographic methods resolve conformational flexibility in the methylthio-butyl side chain?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELX software for structure refinement:

- Data collection : High-resolution (<1.0 Å) data to resolve disordered methylthio or hydroxyl groups.

- Twinning analysis : Employ SHELXL for handling pseudo-symmetry in flexible chains .

- Thermal ellipsoid modeling : Anisotropic displacement parameters clarify dynamic side-chain conformations. For example, methylthio groups may exhibit rotational disorder, requiring split-site occupancy refinement .

Advanced: What strategies mitigate contradictions between computational and experimental solubility/stability data for this compound?

Methodological Answer:

- Experimental validation : Perform kinetic solubility assays in DMSO/PBS buffers (e.g., shake-flask method) and compare with COSMO-RS predictions.

- Degradation studies : Use HPLC-MS to identify hydrolysis products (e.g., furan ring opening under acidic conditions).

- Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions, which may falsely suggest low solubility .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Scaffold modification : Replace the methylthio group with ethylthio or sulfoxide to assess redox-sensitive bioactivity (e.g., antioxidant or enzyme inhibition).

- Hydroxyl group derivatization : Acetylation or glycosylation to improve membrane permeability.

- In vitro assays : Use standardized protocols (e.g., DPPH for antioxidant activity or enzyme inhibition assays) with positive controls like BHA or BHT .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., thiols).

- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid drain disposal due to potential aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.